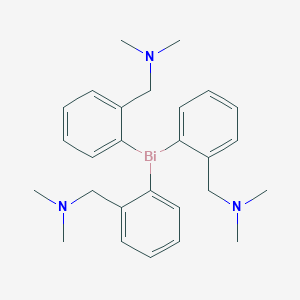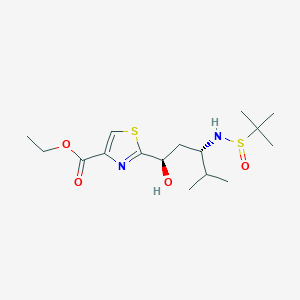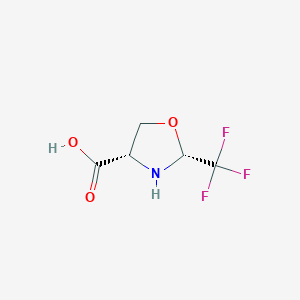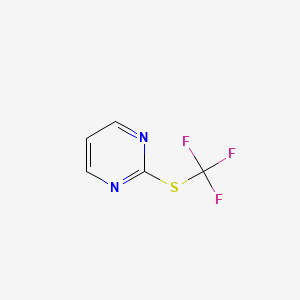
2-Trifluoromethylthiopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoromethylthiopyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethylthio group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the perfluoroalkylation of 2-thiopyrimidine derivatives using xenon(II) bisperfluoroalkylcarboxylates . This reaction is carried out under thermolytic conditions, leading to the formation of the desired trifluoromethylthiopyrimidine.
Industrial Production Methods: While specific industrial production methods for 2-Trifluoromethylthiopyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethylthiopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethylthio group can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
2-Trifluoromethylthiopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Trifluoromethylthiopyrimidine involves its interaction with various molecular targets. The trifluoromethylthio group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect.
Comparison with Similar Compounds
2-Trifluoromethylthiopyrimidine can be compared with other similar compounds, such as:
2-Mercaptopyrimidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Thiopyrimidine Derivatives: These compounds have various substituents at the second position, leading to diverse reactivity and applications.
Uniqueness: The presence of the trifluoromethylthio group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H3F3N2S |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
2-(trifluoromethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)11-4-9-2-1-3-10-4/h1-3H |
InChI Key |
KHUPUHPMJHZUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


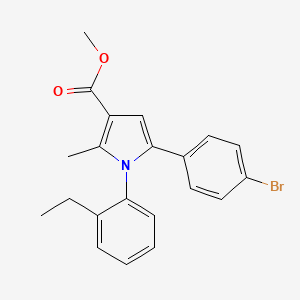
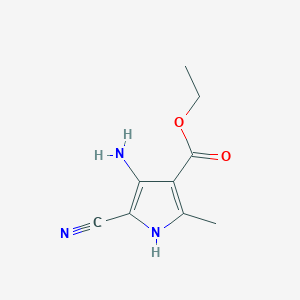
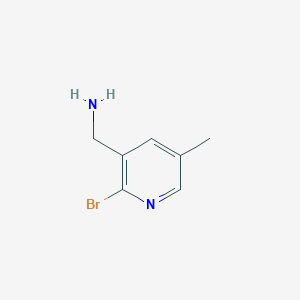
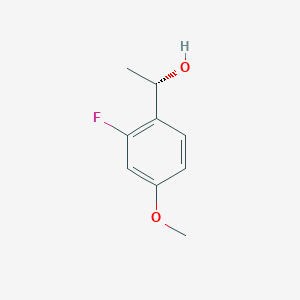
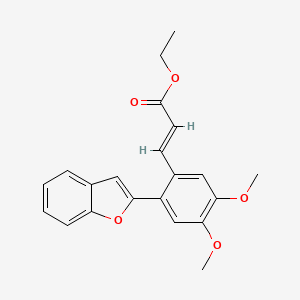

![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)

![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)
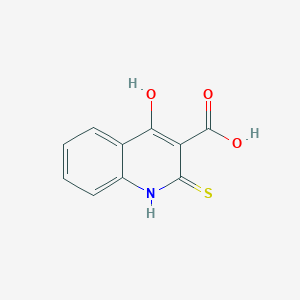
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
